SCH 529074

Descripción general

Descripción

SCH 529074 es un potente activador del supresor tumoral p53, activo por vía oral. Se une de forma específica y dependiente de la conformación al dominio de unión al ADN de p53, restaurando la función de p53 mutante e interrumpiendo la ubiquitinación de p53 de tipo salvaje mediada por HDM2. Este compuesto ha demostrado ser prometedor en el tratamiento del carcinoma pulmonar de células no pequeñas (CPNP) al inducir la apoptosis y la detención del ciclo celular en las células cancerosas .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para SCH 529074 no están ampliamente detalladas en la literatura disponible públicamente. . Los métodos de producción industrial probablemente impliquen la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

SCH 529074 sufre varios tipos de reacciones químicas, que incluyen:

Oxidación y reducción: Estas reacciones son cruciales para modificar los grupos funcionales en el núcleo de quinazolina para mejorar su afinidad de unión a p53.

Productos principales: El producto principal de estas reacciones es el propio this compound, con posibles subproductos que son varias quinazolinas sustituidas dependiendo de las condiciones de reacción.

Aplicaciones Científicas De Investigación

Preclinical Efficacy

1. Inhibition of Cancer Cell Viability

Research indicates that SCH 529074 significantly reduces cell viability and colony formation in NSCLC cell lines with both mutant and wild-type p53. In a study involving various NSCLC lines (H157, H1975, H322 for mutant p53; A549 for wild-type), treatment with this compound at concentrations of 2 µM and 4 µM resulted in a substantial decrease in cell viability—down to 20-25% in mutant cells and approximately 68% in wild-type cells .

2. Induction of Apoptosis

The compound induces apoptosis through a dose-dependent mechanism, activating caspases (3 and 7) and modulating cell cycle progression towards G0/G1 arrest. Notably, it also promotes the upregulation of p21 and PUMA independently of p53 status, suggesting that its effects may extend beyond direct p53 activation .

3. Autophagy Modulation

In combination with autophagy inhibitors like chloroquine, this compound enhances the induction of apoptosis and further reduces cell viability and colony formation. This indicates a complex interplay between apoptosis and autophagy pathways influenced by this compound .

Table: Summary of Preclinical Studies on this compound

Clinical Implications

The ability of this compound to restore mutant p53 function opens new avenues for targeted therapies in cancers characterized by p53 mutations. The compound's efficacy in preclinical models suggests potential for clinical translation, particularly for NSCLC patients who currently face limited treatment options due to the prevalence of p53 mutations.

Mecanismo De Acción

SCH 529074 ejerce sus efectos uniéndose específicamente al dominio de unión al ADN de p53, restaurando la función de p53 mutante y previniendo la ubiquitinación de p53 de tipo salvaje por HDM2. Esto conduce a la activación de las vías dependientes de p53, lo que resulta en la inducción de la apoptosis y la detención del ciclo celular en las células cancerosas. El compuesto también regula al alza la expresión de p21 y PUMA, que están implicados en la regulación del ciclo celular y la apoptosis, respectivamente .

Comparación Con Compuestos Similares

SCH 529074 es único en su capacidad para restaurar la función de p53 mutante e interrumpir la ubiquitinación de p53 de tipo salvaje. Los compuestos similares incluyen:

NSC 319726: Otro activador de p53 que repliega p53 mutante a una conformación de tipo salvaje y reduce la proliferación celular.

PRIMA-1: Un compuesto que restaura la actividad transcripcional de p53 mutante e induce la apoptosis en las células cancerosas.

APR-246: Una molécula pequeña que reactiva p53 mutante uniéndose covalentemente a su dominio central.

Estos compuestos comparten el objetivo común de reactivar p53 mutante, pero this compound destaca por su unión específica al dominio de unión al ADN y su capacidad para prevenir la ubiquitinación de p53 de tipo salvaje mediada por HDM2 .

Actividad Biológica

SCH 529074 is a small molecule compound recognized for its ability to reactivate mutant forms of the tumor suppressor protein p53, which is frequently mutated in various cancers, including non-small cell lung cancer (NSCLC). This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, effects on cancer cell viability, and implications for cancer therapy.

This compound functions primarily as a p53 activator . It binds to the DNA binding domain (DBD) of mutant p53, restoring its ability to bind DNA and activate transcription of target genes involved in cell cycle regulation and apoptosis. The compound has shown efficacy in various cancer cell lines harboring different p53 mutations.

- Binding Affinity : this compound exhibits a binding affinity in the range of 1-2 µM for the p53 DBD, effectively restoring DNA binding activity to several oncogenic mutants such as R273H and R249S .

- Inhibition of MDM2 : The compound also inhibits murine double minute 2 (MDM2), a negative regulator of p53, thereby preventing the ubiquitination and degradation of wild-type p53 .

Effects on Cancer Cell Viability

Research indicates that this compound significantly reduces cell viability and colony formation in NSCLC cells with both mutant and wild-type p53.

Table 1: Effects of this compound on Cell Viability in NSCLC Cell Lines

| Cell Line | p53 Status | Concentration (µM) | Viability Reduction (%) | Statistical Significance |

|---|---|---|---|---|

| H1975 | Mutant | 2 | ~40% | P<0.01 |

| H322 | Mutant | 4 | ~70% | P<0.001 |

| A549 | Wild-Type | 4 | ~32% | P<0.05 |

The treatment with this compound resulted in a dose-dependent reduction in viability across various NSCLC cell lines, with more pronounced effects observed in cells harboring p53 mutations .

Induction of Apoptosis

This compound has been shown to induce apoptosis through multiple pathways:

- Caspase Activation : The compound activates caspases-3 and -7, crucial mediators in the apoptotic process. Flow cytometry analyses indicate increased levels of apoptotic cells following treatment with this compound .

- Cell Cycle Arrest : Treatment leads to G0/G1 phase arrest, further contributing to reduced proliferation rates in cancer cells .

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound in detail:

- Study on NSCLC Cells : A study conducted on NSCLC cell lines demonstrated that this compound not only reduced cell viability but also induced apoptosis and altered cell cycle dynamics. The combination treatment with chloroquine, an autophagy inhibitor, enhanced these effects, suggesting a potential therapeutic strategy for targeting p53 mutant cancers .

- Restoration of Transcriptional Activity : In experiments involving colorectal cancer cell lines (WiDr), this compound restored the binding of mutant p53 to promoters of p53-regulated genes such as p21 and BAX, leading to increased expression levels of these genes .

Propiedades

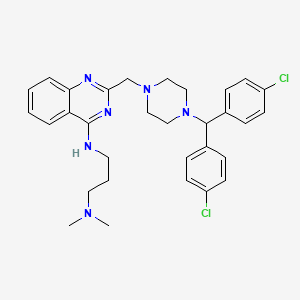

IUPAC Name |

N-[2-[[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]methyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36Cl2N6/c1-37(2)17-5-16-34-31-27-6-3-4-7-28(27)35-29(36-31)22-38-18-20-39(21-19-38)30(23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h3-4,6-15,30H,5,16-22H2,1-2H3,(H,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAJLQDPTZBGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: SCH529074 specifically binds to the DNA binding domain (DBD) of the p53 protein. [, , ] This interaction has two main downstream effects:

- Restoration of function to mutant p53: Many cancers harbor mutations in the p53 DBD, rendering it inactive. SCH529074 acts as a chaperone, stabilizing the mutant p53 and restoring its ability to bind DNA and activate downstream tumor suppressor pathways. [, ]

- Inhibition of p53 ubiquitination: SCH529074 binding to the p53 DBD also disrupts its interaction with HDM2, a protein responsible for p53 degradation. This inhibition leads to increased p53 levels within the cell. []

ANone: Research shows promising results in both in vitro and in vivo models:

- In vitro: SCH529074 demonstrated dose-dependent growth inhibition and induction of apoptosis in various cancer cell lines, including those with mutant p53. [] Studies observed cell cycle arrest at the G0/G1 phase, activation of caspases 3 and 7, and upregulation of pro-apoptotic proteins like p21 and PUMA. []

A: Although the provided excerpts don't specifically mention resistance mechanisms to SCH529074, researchers developed a p53 variant with a single amino acid change (N268R) that abolished SCH529074 binding. [] This finding highlights the potential for resistance development through mutations within the p53 DBD. Further investigations are crucial to understand if and how resistance to SCH529074 might emerge in a clinical setting.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.